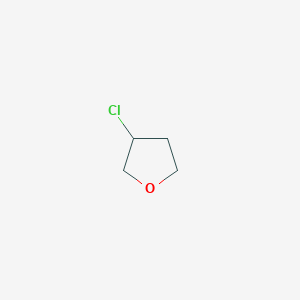

3-Chlorotetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorooxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-4-1-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHNWFFKQCPXPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335300 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19311-38-7 | |

| Record name | 3-Chlorotetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chlorotetrahydrofuran: Synthesis, Properties, and Applications in Advanced Chemical Synthesis

This guide provides a comprehensive technical overview of 3-Chlorotetrahydrofuran (CAS No. 19311-38-7), a pivotal heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, detailed synthesis protocols, safety considerations, and its strategic applications in the synthesis of complex molecules, including agrochemicals and potentially pharmaceutical agents.

Core Molecular Profile and Physicochemical Properties

This compound is a cyclic ether that presents as a colorless to pale yellow oil. Its chemical structure, featuring a five-membered tetrahydrofuran ring substituted with a chlorine atom at the 3-position, imparts a unique combination of reactivity and utility in organic synthesis.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19311-38-7 | [1][2][3] |

| Molecular Formula | C₄H₇ClO | [2][4] |

| Molecular Weight | 106.55 g/mol | [1][2][4] |

| Boiling Point | 151 °C | [5] |

| Density | 1.13 g/cm³ | [5] |

| Flash Point | 54 °C | [5] |

| Solubility | Soluble in chloroform and methanol. | [5] |

| IUPAC Name | 3-chlorooxolane | [2] |

| SMILES | C1COCC1Cl | [2] |

| InChI Key | FPHNWFFKQCPXPI-UHFFFAOYSA-N | [4] |

Synthesis Methodologies: A Tale of Two Pathways

The synthesis of this compound is primarily achieved through two effective methodologies, each with distinct advantages depending on the available starting materials and desired scale of production. The choice of a particular synthetic route is often dictated by factors such as atom economy, reagent availability, and reaction conditions.

Pathway A: Chlorination of 3-Hydroxytetrahydrofuran

A common and direct laboratory-scale synthesis involves the chlorination of 3-hydroxytetrahydrofuran. This method leverages the readily available alcohol precursor and employs standard chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Experimental Protocol: Synthesis of this compound from 3-Hydroxytetrahydrofuran

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), add 3-hydroxytetrahydrofuran (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a clear oil.

Causality in Experimental Choices: The use of anhydrous conditions is critical to prevent the hydrolysis of thionyl chloride. The slow, dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side product formation. The aqueous work-up with a mild base neutralizes excess acid, and the final distillation is essential for obtaining a high-purity product.

Pathway B: 5-endo Chlorocycloetherification of Homoallylic Alcohols

An alternative and efficient approach involves the 5-endo chlorocycloetherification of homoallylic alcohols. This method is particularly advantageous as it constructs the tetrahydrofuran ring and introduces the chlorine atom in a single, atom-economical step. Sulfuryl chloride (SO₂Cl₂) has been demonstrated to be an effective reagent for this transformation, proceeding under mild, catalyst-free conditions.[3][4]

Experimental Protocol: Synthesis of this compound via Chlorocycloetherification

-

Reaction Setup: In a well-ventilated fume hood, dissolve the homoallylic alcohol (e.g., but-3-en-1-ol) (1.0 eq) in anhydrous dichloromethane.

-

Reagent Addition: At room temperature, add a solution of sulfuryl chloride (1.1 eq) in dichloromethane dropwise to the alcohol solution over 10 minutes.

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC. Stir for an additional 30 minutes after the addition is complete to ensure full conversion.

-

Quenching and Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield this compound.

Spectroscopic Characterization

While a comprehensive, publicly available database of the NMR spectra for this compound is not readily accessible, typical chemical shifts can be predicted based on the structure and data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | C3-H | 4.2 - 4.5 | m |

| ¹H | C2-H₂, C5-H₂ | 3.7 - 4.1 | m |

| ¹H | C4-H₂ | 2.0 - 2.4 | m |

| ¹³C | C3 | ~60 | - |

| ¹³C | C2, C5 | ~70 | - |

| ¹³C | C4 | ~35 | - |

Note: These are estimated values and should be confirmed by experimental data.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

GHS Hazard Statements: Flammable liquid and vapor (H226), Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes severe skin burns and eye damage (H314), and Harmful if inhaled (H332).[2]

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. Keep the container tightly closed.[1]

Applications in Advanced Synthesis

The synthetic utility of this compound lies in its role as a versatile intermediate. The chlorine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The tetrahydrofuran scaffold is a common motif in many biologically active molecules.

Agrochemical Synthesis: The Case of Dinotefuran

A prominent application of this compound is in the synthesis of the third-generation neonicotinoid insecticide, dinotefuran.[1] The synthesis involves the reaction of this compound with sodium cyanide to form the corresponding nitrile, which is then reduced to 3-aminomethyl-tetrahydrofuran. This amine is a key building block for the final dinotefuran molecule.

Potential in Pharmaceutical Development

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its presence can improve pharmacokinetic properties such as solubility and metabolic stability. While direct, large-scale applications of this compound in the synthesis of currently marketed pharmaceuticals are not widely documented, its potential as a building block for novel drug candidates is significant. For instance, it can be used to introduce the 3-tetrahydrofuranyl moiety into molecules being screened for various biological activities, including antiviral and anticancer properties. The chloro-substituent allows for the facile attachment of this valuable scaffold to a parent molecule through nucleophilic displacement.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined properties and established synthetic routes. Its significance is underscored by its crucial role in the production of the widely used insecticide, dinotefuran. For drug development professionals, this compound represents a readily accessible building block for introducing the tetrahydrofuran motif, a structural feature present in many successful pharmaceuticals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the design and creation of new chemical entities.

References

- Cheméo. Chemical Properties of 3-Chloro-tetrahydrofuran. [Link]

- Google Patents. Synthesis of tetrahydrofuran - US4261901A.

- PubChem. 3-Chlorooxolane. [Link]

- Cheméo. Chemical Properties of 3-Chloro-tetrahydro-furan-2-carbonitrile. [Link]

- NIST WebBook. 3-Chloro-tetrahydrofuran. [Link]

- NIST WebBook. 3-Chloro-tetrahydrofuran. [Link]

- Home Sunshine Pharma. FURAN, 3-CHLOROTETRAHYDRO- CAS 19311-38-7. [Link]

- NIST WebBook. 3-Chloro-tetrahydrofuran. [Link]

- Google Patents.

Sources

An In-depth Technical Guide to the Synthesis of 3-Chlorotetrahydrofuran from 3-buten-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chlorotetrahydrofuran, a valuable heterocyclic intermediate, from the readily available starting material, 3-buten-1-ol. The core of this transformation lies in an electrophilic halo-cyclization reaction, a powerful strategy in organic synthesis for the construction of cyclic ethers. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, outlines methods for product characterization, and emphasizes critical safety and handling procedures. Designed for researchers, chemists, and professionals in drug development, this guide balances theoretical principles with practical, actionable insights to ensure a successful and safe synthesis.

Introduction and Strategic Overview

This compound is a key building block in the synthesis of various pharmaceuticals and specialty chemicals. Its stereocenter and the presence of a reactive C-Cl bond make it a versatile synthon for introducing the tetrahydrofuran moiety and for further functionalization. The synthesis from 3-buten-1-ol represents an elegant and efficient approach, converting an acyclic alkenol into a functionalized five-membered heterocycle in a single, atom-economical step.

The primary strategy discussed herein is the intramolecular electrophilic cyclization of the double bond, initiated by a chlorinating agent. Among various reagents, N-Chlorosuccinimide (NCS) is often the reagent of choice due to its solid, easy-to-handle nature and its ability to serve as a source of electrophilic chlorine under relatively mild conditions.[1][2] This approach avoids the use of hazardous reagents like chlorine gas, making it more suitable for standard laboratory settings.

The Chemical Principle: Mechanism of Electrophilic Halo-cyclization

The conversion of 3-buten-1-ol to this compound is a classic example of an electrophilic addition followed by an intramolecular nucleophilic attack. The reaction proceeds through several key steps, which dictate the regioselectivity and overall efficiency of the synthesis.

-

Activation of the Alkene: The succinimide moiety in NCS is electron-withdrawing, which polarizes the N-Cl bond. This makes the chlorine atom electrophilic (Cl⁺ source). The reaction initiates when the π-electrons of the double bond in 3-buten-1-ol attack this electrophilic chlorine atom.[3]

-

Formation of the Chloronium Ion: This attack leads to the formation of a cyclic, three-membered chloronium ion intermediate. The positive charge is shared between the chlorine and the two carbon atoms of the original double bond.

-

Intramolecular Nucleophilic Attack: The tethered hydroxyl group (-OH) of the butenol backbone is now perfectly positioned to act as an intramolecular nucleophile. It attacks one of the carbon atoms of the chloronium ion. According to Baldwin's rules, this 5-exo-tet cyclization is kinetically favored over the alternative 6-endo-tet pathway, leading selectively to the formation of the five-membered tetrahydrofuran ring.[4]

-

Deprotonation: The attack by the hydroxyl group results in a protonated cyclic ether (an oxonium ion). A weak base, such as the succinimide anion generated in the first step or the solvent, removes the proton from the oxygen atom.

-

Final Product: This final deprotonation step is irreversible and yields the neutral this compound product and succinimide as a byproduct.

The overall mechanistic pathway is illustrated below.

Caption: Mechanistic pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a robust procedure for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated chemical fume hood.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 3-Buten-1-ol | C₄H₈O | 72.11 | 7.21 g (100 mmol) | Reagent grade, ≥98% |

| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 14.02 g (105 mmol) | Recrystallize if purity is <98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Anhydrous, reagent grade |

| Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | 50 mL (10% aq. soln.) | For quenching |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL (aq. soln.) | For washing |

| Saturated Sodium Chloride (Brine) | NaCl | 58.44 | 50 mL (aq. soln.) | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | For drying |

Equipment: 500 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, reflux condenser (optional, for safety), separatory funnel, rotary evaporator, vacuum distillation apparatus.

Step-by-Step Procedure

-

Reaction Setup: Assemble a 500 mL round-bottom flask with a magnetic stir bar. Charge the flask with 3-buten-1-ol (7.21 g, 100 mmol) and anhydrous dichloromethane (200 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

-

Reagent Addition: Add N-Chlorosuccinimide (14.02 g, 105 mmol) to the stirred solution portion-wise over a period of 30-45 minutes. Causality Note: Portion-wise addition is critical to maintain the low temperature and control the exothermic reaction, preventing potential side reactions such as dichlorination.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 3-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the consumption of the starting material.

-

Work-up - Quenching: Upon completion, cool the mixture again in an ice bath. Slowly add 50 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted NCS. Stir for 15 minutes.

-

Work-up - Phase Separation: Transfer the mixture to a separatory funnel. The succinimide byproduct is largely insoluble in DCM and may be removed by filtration prior to this step if it forms a dense solid. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Trustworthiness Note: These washes neutralize any acidic traces and remove water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

| Analysis Technique | Expected Result |

| Appearance | Colorless Liquid |

| Boiling Point | ~56-58 °C at 20 mmHg |

| ¹H NMR (CDCl₃) | Multiplets expected around δ 2.0-2.4 ppm (2H, -CH₂-), δ 3.8-4.2 ppm (3H, -CH₂-O- and -CH-O-), and δ 4.4-4.6 ppm (1H, -CH-Cl). |

| ¹³C NMR (CDCl₃) | Expected peaks at ~δ 35-40 ppm (-CH₂-), δ 60-65 ppm (-CH-Cl), and δ 70-75 ppm (-CH₂-O-). |

| Mass Spec (EI) | Molecular Ion (M⁺): m/z 106. Isotopic peak (M⁺+2) at m/z 108 with ~1/3 the intensity of M⁺, characteristic of a monochlorinated compound.[5] |

| Purity (GC) | >98% after distillation. |

Note: NMR chemical shifts are approximate and can vary based on solvent and spectrometer frequency. It is recommended to consult spectral databases for reference spectra.[6][7]

Safety and Handling Precautions

A thorough risk assessment must be conducted before beginning this procedure. Adherence to safety protocols is paramount.

-

General: All operations must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles, must be worn at all times.[8] An eyewash station and safety shower should be readily accessible.

-

N-Chlorosuccinimide (NCS): NCS is corrosive and can cause severe skin and eye burns.[9][10] It is harmful if swallowed or inhaled.[11][12] Avoid creating dust. Handle with care and store in a cool, dry place away from light and moisture.[11]

-

3-Buten-1-ol: This is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Exposure should be minimized. It can cause skin and eye irritation.

-

This compound: As a chlorinated organic compound, it should be handled with care. Avoid skin contact and inhalation. While specific toxicity data is limited, it should be treated as a potentially hazardous substance.

-

Waste Disposal: All chemical waste, including residual reaction mixtures and solvents, must be disposed of according to institutional and local environmental regulations. Chlorinated organic waste should be collected in a designated container.

References

- Nanjing Suru Chemical Co., Ltd. N chlorosuccinimide sds Manufacturer & Supplier in China.

- Google Patents. US4288374A - Synthesis of 3-buten-1-ol, 3,4-dichlorobutan-1-ol and this compound.

- Santa Cruz Biotechnology.

- Fisher Scientific.

- Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS.

- Cole-Parmer.

- Sigma-Aldrich.

- Organic Chemistry Portal. N-Chlorosuccinimide (NCS).

- Scirp.org. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines.

- Chemistry LibreTexts.

- NIST. 3-Chloro-tetrahydrofuran - NIST Chemistry WebBook.

- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Rice Office of Research. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.

- Benchchem.

Sources

- 1. N-Chlorosuccinimide (NCS) [organic-chemistry.org]

- 2. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines [scirp.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. research.rice.edu [research.rice.edu]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. lobachemie.com [lobachemie.com]

- 11. suru-chem.com [suru-chem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data of 3-Chlorotetrahydrofuran: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Chlorotetrahydrofuran, a vital heterocyclic compound in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (C₄H₇ClO) is a substituted cyclic ether with a molecular weight of 106.55 g/mol .[1][2] Its structure, featuring a chiral center at the C-3 position, makes it a valuable building block in the synthesis of complex organic molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed interpretation of its NMR, IR, and MS spectra, based on established principles and data from analogous compounds, to offer a predictive and practical framework for laboratory applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to exhibit a complex pattern of multiplets due to the diastereotopic nature of the methylene protons and spin-spin coupling between adjacent protons.

Experimental Protocol:

A standard ¹H NMR spectrum can be acquired on a 300 or 500 MHz spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrument Setup: Tune and shim the spectrometer to ensure optimal resolution.

-

Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 4.3 - 4.5 | Quintet (or tt) | J(H3,H2) ≈ 6-8 Hz, J(H3,H4) ≈ 6-8 Hz |

| H-2a, H-2b | 3.8 - 4.1 | m | - |

| H-5a, H-5b | 3.7 - 3.9 | m | - |

| H-4a, H-4b | 2.1 - 2.4 | m | - |

Interpretation:

-

H-3: The proton attached to the carbon bearing the chlorine atom is expected to be the most deshielded due to the electron-withdrawing effect of the chlorine. It will appear as a multiplet, likely a quintet or a triplet of triplets, due to coupling with the adjacent methylene protons at C-2 and C-4.

-

H-2 and H-5: The protons on the carbons adjacent to the oxygen atom (C-2 and C-5) are also deshielded. The protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts, leading to complex multiplets.

-

H-4: The protons on C-4 are expected to be the most shielded among the methylene groups, appearing as a complex multiplet further upfield.

The exact chemical shifts and coupling constants can be influenced by the solvent and the conformation of the tetrahydrofuran ring. For a definitive assignment, two-dimensional NMR techniques such as COSY and HSQC would be invaluable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms and their electronic environment.

Experimental Protocol:

A standard ¹³C NMR spectrum can be acquired on the same spectrometer used for ¹H NMR.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required for ¹³C NMR compared to ¹H NMR.

-

Acquisition: A proton-decoupled pulse sequence is standard, which results in singlets for each carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio.

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 60 - 65 |

| C-2 | 70 - 75 |

| C-5 | 68 - 72 |

| C-4 | 35 - 40 |

Interpretation:

-

C-3: The carbon directly attached to the electronegative chlorine atom is expected to be significantly deshielded and will appear downfield.

-

C-2 and C-5: The carbons bonded to the oxygen atom will also be deshielded and appear in a similar region. C-2 may be slightly more deshielded than C-5 due to the beta-effect of the chlorine atom.

-

C-4: The C-4 carbon, being further from the electron-withdrawing groups, will be the most shielded and appear at the highest field.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.

-

Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Strong | C-H stretching (alkane) |

| 1470 - 1450 | Medium | C-H bending (scissoring) |

| 1100 - 1050 | Strong | C-O-C stretching (cyclic ether) |

| 850 - 550 | Medium-Strong | C-Cl stretching |

Interpretation:

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region are characteristic of sp³ C-H stretching vibrations.[3]

-

C-H Bending: Medium intensity bands around 1450-1470 cm⁻¹ correspond to the scissoring (bending) vibrations of the CH₂ groups.[3]

-

C-O-C Stretching: A strong, characteristic absorption band in the 1050-1100 cm⁻¹ region is indicative of the C-O-C stretching vibration of the cyclic ether.

-

C-Cl Stretching: The presence of a carbon-chlorine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 550 and 850 cm⁻¹.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol:

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment | Notes |

| 106/108 | [C₄H₇ClO]⁺˙ | Molecular ion (M⁺˙). The M+2 peak with ~1/3 intensity of the M⁺˙ peak is due to the ³⁷Cl isotope. |

| 71 | [C₄H₇O]⁺ | Loss of Cl radical. |

| 43 | [C₂H₃O]⁺ or [C₃H₇]⁺ | Common fragment in ethers. |

| 42 | [C₃H₆]⁺˙ | Loss of HCl and CH₂O. |

Interpretation:

-

Molecular Ion: The molecular ion peak (M⁺˙) is expected at m/z 106. A characteristic feature of chlorine-containing compounds is the presence of an M+2 peak at m/z 108 with an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

-

Loss of Chlorine: A prominent fragmentation pathway is the loss of a chlorine radical to form a cation at m/z 71.

-

Ring Cleavage: The tetrahydrofuran ring can undergo various cleavage pathways. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pattern for ethers.[6][7] This can lead to the formation of smaller fragments. For instance, a fragment at m/z 43 is commonly observed.

-

Rearrangements: Rearrangement reactions can also occur, leading to the elimination of neutral molecules such as HCl.

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the structure of this compound and its key spectroscopic features.

Caption: Correlation of this compound's structure with its spectroscopic data.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the NMR, IR, and MS spectroscopic data for this compound. The interpretations are grounded in fundamental spectroscopic principles and data from structurally related compounds. While this guide serves as a robust reference, it is crucial for researchers to confirm these predictions with experimental data for their specific samples. The provided protocols offer a starting point for acquiring high-quality spectra. A thorough understanding of this data is essential for any scientist working with this versatile chemical intermediate.

References

- Martins, M. A. P., et al. (1996). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Magnetic Resonance in Chemistry, 34(8), 631-637.

- NIST. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.

- PubChem. (n.d.). 3-Chlorooxolane. National Center for Biotechnology Information.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemEd DL. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]

- NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts.

- Cheméo. (n.d.). 3-Chloro-tetrahydrofuran.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 793-812.

- Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.

- ResearchGate. (2025, August 9). 1H NMR Spectroscopic Investigation of Serum and Urine in a Case of Acute Tetrahydrofuran Poisoning.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- The features of IR spectrum. (n.d.).

- The Royal Society of Chemistry. (n.d.). 3. Infrared spectroscopy.

- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.

- NIST. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.

- PubChem. (n.d.). Furan, 2-chlorotetrahydro-. National Center for Biotechnology Information.

- NIST. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook.

Sources

- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 2. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

A Technical Guide to the Physical Properties of 3-Chlorotetrahydrofuran

This guide provides an in-depth examination of the core physical properties of 3-Chlorotetrahydrofuran, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with field-proven experimental protocols, ensuring both technical accuracy and practical applicability.

Introduction to this compound

This compound (3-Cl-THF) is a substituted cyclic ether, a derivative of tetrahydrofuran (THF). Its chemical structure, featuring a chlorine atom on the third carbon of the furanose ring, imparts specific reactivity and physical characteristics that make it a valuable intermediate in organic synthesis. Understanding its fundamental physical properties is a critical prerequisite for its effective use in designing synthetic routes, developing purification strategies, and ensuring safe laboratory handling.

Core Physical Properties

The defining physical constants of a compound are crucial for its application in a laboratory or industrial setting. For this compound, the boiling point and density are primary parameters for handling, reaction setup, and purification processes like distillation.

| Physical Property | Value | Units |

| Boiling Point | 151 | °C |

| Density | 1.13 | g/cm³ |

| Molecular Formula | C₄H₇ClO | - |

| Molecular Weight | 106.55 | g/mol |

Source: ChemicalBook[1], Cheméo[2], NIST WebBook[3]

Guiding Principles for Physical Property Determination

Accurate determination of physical properties is the cornerstone of chemical characterization. The methods described herein are chosen for their reliability and accessibility in a standard research environment.

-

Boiling Point : The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure[4]. At this temperature, the liquid undergoes a phase transition to a gas. For precise work, it is essential to record the atmospheric pressure at which the boiling point is measured, as it can significantly influence the result[5][6].

-

Density : Density (ρ) is an intrinsic property of a substance, defined as its mass (m) per unit volume (V). It is a measure of how compactly a substance's mass is constituted. The determination of density requires precise measurements of both mass and volume, typically using an electronic balance and a graduated cylinder or pycnometer[7][8][9].

Field-Proven Experimental Protocols

The following protocols describe robust methods for determining the boiling point and density of a liquid sample like this compound.

Protocol 1: Micro-Boiling Point Determination

This method is ideal for research settings where sample quantities may be limited. It relies on trapping the substance's vapor in a capillary tube to observe the temperature at which vapor pressure equals atmospheric pressure.

Methodology:

-

Preparation : Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening[10].

-

Sample Introduction : Add approximately 0.5 mL of this compound to a small-diameter test tube (fusion tube).

-

Apparatus Assembly :

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer's bulb.

-

Suspend the entire assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heat distribution[10].

-

-

Heating and Observation :

-

Gently heat the side arm of the Thiele tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles[5].

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid's vapor is now escaping.

-

Turn off the heat and allow the apparatus to cool slowly.

-

-

Measurement : The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube[5]. Record this temperature.

-

Validation : For enhanced accuracy, repeat the measurement and calculate the average.

Protocol 2: Density Determination

This protocol uses standard laboratory equipment to determine the density of this compound.

Methodology:

-

Mass of Empty Cylinder : Place a clean, dry 10 mL or 25 mL graduated cylinder on an electronic balance and tare it, or record its mass (m₁)[7][8].

-

Volume Measurement : Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error[7][8].

-

Mass of Liquid and Cylinder : Place the graduated cylinder containing the liquid back on the balance and record the total mass (m₂)[7].

-

Calculation :

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁.

-

Calculate the density using the formula: ρ = m_liquid / V_liquid[7].

-

-

Validation : To ensure the reliability of the result, perform the measurement three times and report the average density.

Integrated Experimental Workflow

The logical flow for determining these two fundamental properties can be visualized as a parallel process following initial sample preparation and safety assessment.

Caption: Workflow for determining the boiling point and density of this compound.

Safety & Handling of this compound

Adherence to safety protocols is non-negotiable. As a responsible scientist, a thorough understanding of the hazards associated with a chemical is paramount before any experimental work commences.

-

Primary Hazards : this compound is a flammable liquid and vapor[11]. It is harmful if swallowed, causes serious eye irritation, and may cause respiratory irritation[12][13].

-

Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon exposure to air and light, especially during storage[12][13]. It is crucial to test for the presence of peroxides before heating or distillation.

-

Personal Protective Equipment (PPE) : Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[14][15].

-

Handling : Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge[12].

-

First Aid :

-

In case of skin contact : Immediately remove contaminated clothing and rinse the skin with plenty of water[12].

-

In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[12][15].

-

If inhaled : Move the person to fresh air[14].

-

If swallowed : Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician[12].

-

By integrating these safety protocols directly into the experimental plan, the trustworthiness and integrity of the research are upheld.

References

- Experiments to determine density of liquid apparatus method calcul

- 02 Exp 1 Boiling Point Determin

- BOILING POINT DETERMIN

- Determination of Boiling Point of Organic Compounds. GeeksforGeeks

- Class 11 Chemistry Determination Of Boiling Point Experiment. Vedantu

- Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier. Vernier

- 2: The Density of Liquids and Solids (Experiment). Chemistry LibreTexts

- DETERMINING THE RELATIVE DENSITY OF A LIQUID USING ARCHIMEDES' PRINCIPLE.

- Liquid Density Experiments. Home Science Tools

- Determination of the density of liquids and solids. WJEC

- FURAN, 3-CHLOROTETRAHYDRO-. ChemicalBook

- Chemical Properties of 3-Chloro-tetrahydrofuran. Cheméo

- 3-Chloro-tetrahydrofuran. NIST WebBook

- SAFETY DATA SHEET - this compound. Sigma-Aldrich

- 3-Chlorooxolane. PubChem - NIH

- SAFETY DATA SHEET - (R)-(-)-3-Hydroxytetrahydrofuran. Fisher Scientific

- SAFETY DATA SHEET - (S)-(+)-3-Hydroxytetrahydrofuran. Fisher Scientific

- SAFETY DATA SHEET - Tetrahydrofuran. Merck Millipore

Sources

- 1. FURAN, 3-CHLOROTETRAHYDRO- | 19311-38-7 [m.chemicalbook.com]

- 2. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 4. scribd.com [scribd.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. wjec.co.uk [wjec.co.uk]

- 10. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 11. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

3-Chlorotetrahydrofuran reactivity and chemical stability

An In-depth Technical Guide to the Reactivity and Chemical Stability of 3-Chlorotetrahydrofuran

Introduction

This compound (3-Cl-THF) is a substituted cyclic ether that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a five-membered tetrahydrofuran ring with a chlorine atom at the C3 position, imparts a distinct profile of reactivity and stability.[1][2][3][4] The presence of the electron-withdrawing chlorine atom influences the properties of the ether ring, while the chlorine itself acts as a leaving group, making 3-Cl-THF a valuable building block for introducing the tetrahydrofuran moiety into more complex molecules.

This guide provides an in-depth analysis of the chemical behavior of this compound, tailored for researchers, scientists, and professionals in drug development. Understanding its reactivity and stability is paramount for its effective use in the synthesis of novel chemical entities, including pharmaceutically active compounds. The tetrahydrofuran scaffold is a common feature in numerous FDA-approved drugs, highlighting the importance of functionalized precursors like 3-Cl-THF in medicinal chemistry.[5]

Core Chemical Properties and Synthesis

This compound is a colorless liquid with the molecular formula C₄H₇ClO and a molecular weight of 106.55 g/mol .[1][2][3][4] Its physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | [1][3] |

| Molecular Weight | 106.551 g/mol | [1][3] |

| IUPAC Name | 3-chlorooxolane | [2] |

| Boiling Point | 370.58 K (97.43 °C) | [6] |

| CAS Number | 19311-38-7 | [2] |

A notable synthesis route involves the treatment of 3,4-dichlorobutan-1-ol with a base, which itself is derived from the chlorination of 3-buten-1-ol.[7] This process highlights a practical pathway from simple precursors to the target molecule. Another efficient method is the 5-endo chlorocycloetherification of homoallylic alcohols using agents like sulfuryl chloride.[8]

Part 1: Chemical Reactivity Profile

The reactivity of 3-Cl-THF is dominated by the chemistry of the carbon-chlorine bond and the inherent properties of the ether ring. The primary reaction pathways include nucleophilic substitution, elimination, and, under certain conditions, ring-opening.

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position is a competent leaving group, making 3-Cl-THF susceptible to nucleophilic substitution. This reaction is a cornerstone of its utility, allowing for the introduction of a wide array of functional groups. The reaction can proceed via either an Sₙ2 or Sₙ1 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Mechanism & Causality:

-

Sₙ2 Pathway: Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. The nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. The choice of a polar aprotic solvent (e.g., DMSO, DMF) is critical as it solvates the counter-ion of the nucleophile but not the nucleophile itself, thereby enhancing its reactivity.

-

Sₙ1 Pathway: This pathway is less common for secondary halides unless stabilized, but can be promoted by polar protic solvents (e.g., water, ethanol) and weaker nucleophiles. The rate-determining step is the formation of a secondary carbocation intermediate, which is then attacked by the nucleophile. The stereochemical outcome is typically a racemic or near-racemic mixture.

A key application of this reactivity is the reaction with cyanide nucleophiles to form 3-cyanotetrahydrofuran, an intermediate for synthesizing compounds like 3-aminomethyl tetrahydrofuran.[9] The diastereoselectivity of these substitution reactions can be highly dependent on the nucleophile's reactivity; as nucleophilicity increases, diastereoselectivity may decrease due to reaction rates approaching the diffusion limit.[10]

Caption: Generalized Sₙ2 reaction pathway for this compound.

Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, sterically hindered base, 3-Cl-THF can undergo elimination to form dihydrofuran isomers.[11] This reaction, known as dehydrohalogenation, competes with nucleophilic substitution.

Mechanism & Regioselectivity (Zaitsev's Rule): The E2 mechanism is the most probable pathway, involving a single concerted step where the base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the chlorine, simultaneously with the departure of the chloride ion.[12][13][14]

-

Choice of Base: The use of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) is crucial to favor elimination over substitution. The bulkiness of the base hinders its ability to act as a nucleophile at the carbon center but allows it to abstract a proton effectively.

-

Zaitsev's Rule: When multiple beta-hydrogens are available, Zaitsev's rule predicts that the more substituted (and thus more stable) alkene will be the major product.[14] In the case of 3-Cl-THF, elimination can lead to 2,3-dihydrofuran or 2,5-dihydrofuran.

Caption: Concerted E2 elimination mechanism for this compound.

Ring-Opening Reactions

While the tetrahydrofuran ring is generally stable, it can be opened under specific conditions, typically involving strong Lewis acids or certain frustrated Lewis pairs (FLPs).[15][16][17] The reaction involves coordination of the Lewis acid to the ether oxygen, which activates the ring towards nucleophilic attack, leading to cleavage of a C-O bond.[18][19] While studies often focus on unsubstituted THF, the principles apply to 3-Cl-THF, with the chloro-substituent potentially influencing the reaction rate through inductive effects.

Reactions with Organometallic Reagents

This compound's interaction with organometallic reagents like Grignard reagents (RMgX) is complex. While THF is a common solvent for Grignard reactions due to its ability to solvate the magnesium center, the C-Cl bond in 3-Cl-THF can react.[20][21] The reaction is typically a nucleophilic substitution where the alkyl group from the Grignard reagent displaces the chloride. It is generally difficult to form a Grignard reagent from 3-Cl-THF itself due to potential side reactions.

Part 2: Chemical Stability and Handling

The stability of 3-Cl-THF is a critical consideration for its storage and use in experimental settings. Key factors influencing its stability include its propensity to form peroxides and its behavior under acidic or basic conditions.

Peroxide Formation

Like many ethers, 3-Cl-THF can form explosive peroxides upon exposure to air and light.[22] This is a significant safety hazard.

Mechanism & Prevention: The reaction proceeds via a free-radical mechanism at the alpha-carbon (adjacent to the ether oxygen). The presence of oxygen leads to the formation of hydroperoxides, which can polymerize and detonate upon heating or shock.

Self-Validating Storage Protocol:

-

Inert Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Light Protection: Use amber or opaque containers to protect from light, which can initiate the radical process.

-

Date & Monitor: Containers should be dated upon receipt and upon opening.[22] Test for the presence of peroxides periodically, especially before distillation or concentration, as this can concentrate the peroxides to dangerous levels.

-

Inhibitors: While not always present, the addition of a radical inhibitor like BHT can slow peroxide formation.

Stability to pH

-

Acidic Conditions: 3-Cl-THF is susceptible to degradation under strong acidic conditions, which can catalyze ring-opening reactions.

-

Basic Conditions: In the presence of strong bases, the primary concern is the promotion of elimination reactions, as discussed previously, rather than degradation of the ring itself.[11]

-

Neutral Conditions: Under neutral conditions, 3-Cl-THF is relatively stable, though slow hydrolysis to 3-hydroxytetrahydrofuran can occur in the presence of water.

Part 3: Experimental Protocols

Protocol 1: Nucleophilic Substitution - Synthesis of 3-(Azido)tetrahydrofuran

This protocol describes a representative Sₙ2 reaction. The azide functional group is a versatile handle for further transformations, such as click chemistry or reduction to an amine.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Drying tube (CaCl₂)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and drying tube.

-

Reagents: In the flask, dissolve sodium azide (1.2 equivalents) in anhydrous DMF.

-

Addition: To the stirring solution, add this compound (1.0 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the mixture to room temperature. Pour the mixture into water and extract with diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 3-(Azido)tetrahydrofuran.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR (looking for the characteristic azide stretch at ~2100 cm⁻¹).

Protocol 2: Safety - Peroxide Test

This protocol is essential before heating or distilling any stored quantity of 3-Cl-THF.

Materials:

-

Sample of this compound

-

Potassium iodide (KI) solution (10% aqueous) or commercial peroxide test strips

-

Glacial acetic acid

-

Small test tube

Procedure:

-

Sample Prep: Add ~1 mL of 3-Cl-THF to a test tube.

-

Reagent Addition: Add 1 mL of glacial acetic acid and 1 mL of the 10% KI solution.

-

Observation: Shake the mixture. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.

-

Alternative: Alternatively, dip a commercial peroxide test strip into the 3-Cl-THF sample and compare the resulting color to the provided chart.

-

Action: If peroxides are present at a significant level, the material must be treated to remove them before use, or disposed of according to institutional safety guidelines.

Caption: Mandatory safety workflow before using stored this compound.

Conclusion

This compound is a molecule of significant synthetic potential, primarily due to the reactivity of its C-Cl bond towards nucleophilic substitution and elimination. Its utility in building complex molecular architectures, particularly those relevant to drug discovery, is well-established.[23][24] However, its application demands a thorough understanding of the competing reaction pathways and strict adherence to safety protocols, especially concerning the formation of explosive peroxides. By carefully selecting reagents and conditions, chemists can harness the reactivity of 3-Cl-THF to achieve desired synthetic outcomes efficiently and safely.

References

- Title: Synthesis of tetrahydrofuran - US4261901A. Source: Google Patents.

- Title: Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects.

- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]

- Title: Tetrahydrofuran synthesis. Source: Organic Chemistry Portal. URL:[Link]

- Title: Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - CN109851594B. Source: Google Patents.

- Title: 3-Chlorooxolane | C4H7ClO | CID 524394. Source: PubChem - NIH. URL:[Link]

- Title: 3-Chloro-tetrahydrofuran. Source: Cheméo. URL:[Link]

- Title: Grignard reaction with chlorosilanes in THF: a kinetic study. Source: PubMed. URL:[Link]

- Title: 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Source: Lumen Learning. URL:[Link]

- Title: Tetrahydrofuran Ring Opening and Related Reactions with Lewis Acidic N-Heterocyclic Carbene-Boryl Trifluoromethanesulfonate. Source: Dalton Transactions. URL:[Link]

- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]

- Title: Chapter 8: Elimination Reactions – Organic Chemistry I. Source: KPU Pressbooks. URL:[Link]

- Title: Grignard Reaction with Chlorosilanes in THF: A Kinetic Study.

- Title: Elimination Reactions of Alkyl Halides. Source: MSU chemistry. URL:[Link]

- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Source: PMC - NIH. URL:[Link]

- Title: 11.7: Elimination Reactions- Zaitsev's Rule. Source: Chemistry LibreTexts. URL:[Link]

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Title: 3-Chloro-tetrahydrofuran. Source: NIST WebBook. URL:[Link]

- Title: Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate. Source: Dalton Transactions (RSC Publishing). URL:[Link]

- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Source: PubMed. URL:[Link]

- Title: Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs.

- Title: Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Source: PubMed. URL:[Link]

- Title: Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. Source: Semantic Scholar. URL:[Link]

Sources

- 1. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 2. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 4. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 5. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemeo.com [chemeo.com]

- 7. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]

- 8. Tetrahydrofuran synthesis [organic-chemistry.org]

- 9. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chapter 8: Elimination Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 12. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene–boryl trifluoromethanesulfonate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 19. Tetrahydrofuran ring opening and related reactions with an N-heterocyclic carbene-boryl trifluoromethanesulfonate. | Semantic Scholar [semanticscholar.org]

- 20. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name and synonyms for 3-Chlorotetrahydrofuran

An In-Depth Technical Guide to 3-Chlorotetrahydrofuran: Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated cyclic ether that serves as a pivotal building block in modern organic synthesis. As a derivative of tetrahydrofuran (THF), a ubiquitous solvent and precursor, its unique structural features—specifically the reactive chlorine atom on the saturated five-membered ring—render it an exceptionally versatile intermediate. This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis protocols, characteristic reactions, and its strategic application in the synthesis of complex molecules, particularly within the pharmaceutical landscape. The narrative emphasizes the rationale behind experimental choices, ensuring a blend of theoretical understanding and practical, field-proven insights.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible research. This compound is known by several names and is cataloged under various identifiers. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-chlorooxolane [1].

A comprehensive list of its identifiers is crucial for literature searches and procurement.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-chlorooxolane | [1] |

| Common Name | This compound | [1] |

| Synonyms | Furan, 3-chlorotetrahydro- | [1][2][3] |

| Tetrahydrofuran, 3-chloro- | [1][4] | |

| 3-Chloro-tetrahydrofuran | [1][4][5] | |

| CAS Number | 19311-38-7 | [1][6][7] |

| Molecular Formula | C₄H₇ClO | [1][4][6] |

| Molecular Weight | 106.55 g/mol | [1][6] |

| MDL Number | MFCD07778396 | [3][6] |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and purification. These properties dictate the choice of solvents, reaction temperatures, and appropriate safety measures.

| Property | Value | Unit | Source(s) |

| Appearance | Liquid (at standard conditions) | - | Assumed |

| Boiling Point | 370.58 (Predicted) | K | [5] |

| Molecular Weight | 106.551 | g/mol | [4][8][9] |

| logP (Octanol/Water) | 1.014 (Calculated) | - | [5] |

| Enthalpy of Vaporization | 33.65 (Calculated) | kJ/mol | [5] |

Note: Some properties are based on computational predictions (Joback or Crippen methods) and should be considered estimates.

Synthesis of this compound

The preparation of this compound is most commonly achieved through the chlorination of its corresponding alcohol, 3-hydroxytetrahydrofuran. This transformation is a cornerstone reaction that highlights the principles of converting a poor leaving group (hydroxyl) into a good one. A patent also describes its formation from 3,4-dichlorobutan-1-ol as an intermediate step in the synthesis of tetrahydrofuran itself[10].

Synthesis via Chlorination of 3-Hydroxytetrahydrofuran

A prevalent laboratory-scale method involves the reaction of 3-hydroxytetrahydrofuran with a chlorinating agent such as thionyl chloride (SOCl₂). This method is favored for its efficiency and the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

The hydroxyl group (-OH) is a poor leaving group. Thionyl chloride converts the alcohol into a chlorosulfite intermediate, which then readily undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride gas. This process drives the reaction to completion. The choice of reaction conditions, such as temperature control, is critical to prevent side reactions like elimination or ether cleavage.

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: 3-hydroxytetrahydrofuran is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Reaction: The solution is cooled in an ice bath to 0 °C. Thionyl chloride (SOCl₂) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10 °C.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction mixture is carefully poured over crushed ice to quench any remaining thionyl chloride. The organic layer is separated, washed with a saturated sodium bicarbonate solution (to neutralize residual acid), then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound is not typically an end product but a valuable intermediate. Its utility stems from the reactivity of the C-Cl bond, which is susceptible to nucleophilic substitution. This allows for the introduction of a wide variety of functional groups at the 3-position of the tetrahydrofuran ring, a common scaffold in pharmacologically active molecules[11].

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a range of nucleophiles (e.g., cyanides, azides, amines, alkoxides), providing access to a diverse library of 3-substituted tetrahydrofurans.

One documented application is the reaction with sodium cyanide to produce 3-cyanotetrahydrofuran. This nitrile can then be reduced to form 3-aminomethyl tetrahydrofuran, a valuable amine synthon[12].

This reaction proceeds via a classic Sₙ2 mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The reaction is typically performed in a polar aprotic solvent like DMSO or DMF, which solvates the cation (Na⁺) but not the nucleophile, thereby enhancing its reactivity.

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve sodium cyanide (NaCN) in anhydrous DMSO.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C). Add this compound dropwise to the solution.

-

Completion: Maintain the temperature and stir the mixture for several hours. Monitor the reaction's progress by GC-MS or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The resulting 3-cyanotetrahydrofuran can be purified by vacuum distillation.

Caption: Sₙ2 mechanism for cyanide substitution on this compound.

Role in Pharmaceutical Synthesis

The tetrahydrofuran motif is present in numerous FDA-approved drugs. The ability to functionalize the ring at the 3-position makes this compound a key starting material. For instance, it is listed as an impurity of Empagliflozin, a drug used to treat type 2 diabetes, suggesting its potential role as a precursor or intermediate in related synthetic pathways[1]. The incorporation of chlorine itself into drug molecules is a common strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding affinity[13][14].

Safety and Handling

As with all reactive chemical intermediates, proper handling of this compound is paramount. It is classified as a hazardous substance with multiple risk factors.

GHS Hazard Identification

| Hazard Statement | Description | Source |

| H226 | Flammable liquid and vapor | [1] |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] |

| H314 | Causes severe skin burns and eye damage | [1] |

| H332 | Harmful if inhaled | [1] |

Handling and Storage Protocols

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood[15][16].

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat[15].

-

Ignition Sources: It is a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and ground all containers during transfer[16][17].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents[6][18].

-

Peroxide Formation: Like its parent compound THF, this compound may form explosive peroxides upon storage and exposure to air[16]. Containers should be dated upon opening, and it is advisable to test for the presence of peroxides before use, especially before distillation.

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the modern synthetic chemist. Its straightforward synthesis and the predictable reactivity of its carbon-chlorine bond provide a reliable entry point to a vast array of 3-substituted tetrahydrofuran derivatives. These derivatives are crucial synthons for constructing complex molecular architectures found in pharmaceuticals and other advanced materials. A thorough understanding of its properties, synthetic protocols, and stringent safety requirements enables researchers to harness its full potential, driving innovation in drug discovery and chemical science.

References

- BLD Pharm. (n.d.). 19311-38-7|this compound.

- Ferrell, W. J. (1981). Synthesis of tetrahydrofuran. U.S. Patent No. US4261901A.

- National Center for Biotechnology Information. (n.d.). 3-Chlorooxolane. PubChem Compound Database.

- Chemical-Suppliers. (n.d.). This compound | CAS 19311-38-7.

- Cheméo. (n.d.). Chemical Properties of 3-Chloro-tetrahydrofuran.

- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.

- VWR. (2012). Material Safety Data Sheet: Tetrahydrofuran.

- Fisher Scientific. (n.d.). Safety Data Sheet: (R)-(-)-3-Hydroxytetrahydrofuran.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

- Home Sunshine Pharma. (n.d.). FURAN, 3-CHLOROTETRAHYDRO- CAS 19311-38-7 Manufacturers, Suppliers, Factory.

- ChemicalBook. (n.d.). FURAN, 3-CHLOROTETRAHYDRO- | 19311-38-7.

- CN109851594B. (2021). Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material. Google Patents.

- Fisher Scientific. (n.d.). Safety Data Sheet: (S)-(+)-3-Hydroxytetrahydrofuran.

- National Institute of Standards and Technology. (n.d.). 3-Chloro-tetrahydrofuran. NIST Chemistry WebBook.

- New Jersey Department of Health. (n.d.). Tetrahydrofuran Hazard Summary.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 159-199.

- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, National Library of Medicine.

- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development, 8(6), 723-40.

Sources

- 1. 3-Chlorooxolane | C4H7ClO | CID 524394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FURAN, 3-CHLOROTETRAHYDRO- CAS 19311-38-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. FURAN, 3-CHLOROTETRAHYDRO- | 19311-38-7 [m.chemicalbook.com]

- 4. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 5. 3-Chloro-tetrahydrofuran - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 19311-38-7|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CAS 19311-38-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 9. 3-Chloro-tetrahydrofuran [webbook.nist.gov]

- 10. US4261901A - Synthesis of tetrahydrofuran - Google Patents [patents.google.com]

- 11. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material - Google Patents [patents.google.com]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. nj.gov [nj.gov]

- 18. fishersci.com [fishersci.com]

Molecular structure and formula of 3-Chlorotetrahydrofuran

An In-depth Technical Guide to 3-Chlorotetrahydrofuran: Structure, Properties, Synthesis, and Applications

Introduction

This compound is a halogenated cyclic ether that serves as a versatile intermediate in organic synthesis. Its structure, combining the stable and synthetically useful tetrahydrofuran (THF) ring with a reactive chlorine substituent, makes it a valuable building block for more complex molecules. The presence of a chiral center at the site of chlorination adds another layer of utility, allowing for its use in the stereoselective synthesis of pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of this compound, detailing its molecular structure, physicochemical properties, synthetic routes, reactivity, and applications, with a particular focus on its relevance to researchers in drug development.

Chapter 1: Molecular Structure and Stereochemistry

The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.

Molecular Formula and Weight: The chemical formula for this compound is C₄H₇ClO.[1][2][3] This corresponds to a molecular weight of approximately 106.55 g/mol .[1][2][3]

Structural Framework: The molecule consists of a five-membered saturated heterocycle, the tetrahydrofuran ring, with an oxygen atom replacing one of the carbon atoms. A chlorine atom is substituted at the third carbon atom of this ring.

Caption: 2D Molecular Structure of this compound.

Stereoisomerism: The Chiral Nature The carbon atom at the 3-position (C3) is bonded to four different groups: a hydrogen atom, a chlorine atom, the C2 carbon, and the C4 carbon. This makes it a stereocenter, or chiral center.[4] Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-Chlorotetrahydrofuran and (S)-3-Chlorotetrahydrofuran.[5][6]

These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules.[4] This distinction is critical in drug development, as different enantiomers of a drug can have vastly different biological activities and metabolic fates.

Caption: The (R) and (S) enantiomers of this compound.

Chapter 2: Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a research setting.

Physicochemical Properties The following table summarizes key physicochemical properties of this compound. Note that many of these values are calculated based on computational models due to a scarcity of extensively reported experimental data.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO | [1][3] |

| Molecular Weight | 106.55 g/mol | [1][3] |

| Normal Boiling Point (Tboil) | 370.58 K (97.43 °C) | Joback Calculated Property[7] |

| Octanol/Water Partition Coeff. (logP) | 1.014 | Crippen Calculated Property[7] |

| Enthalpy of Vaporization (ΔvapH°) | 33.65 kJ/mol | Joback Calculated Property[7] |

| Kovats Retention Index | 830.00 (Non-polar column) | NIST[7] |

Safety and Handling this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Class | GHS Classification |

| Flammability | Flammable liquid and vapor (H226)[3] |

| Acute Toxicity | Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332)[3] |

| Corrosivity | Causes severe skin burns and eye damage (H314)[3] |